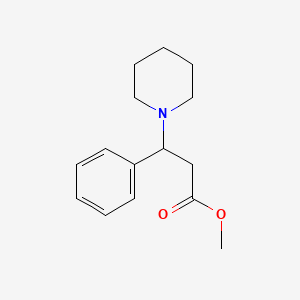

Methyl 3-phenyl-3-(piperidin-1-yl)propanoate

Description

Methyl 3-phenyl-3-(piperidin-1-yl)propanoate is a substituted propanoate ester featuring a phenyl group and a piperidine ring at the β-position of the ester. This compound is of interest in medicinal chemistry and catalysis due to its modular structure, which allows for diverse functionalization. Its synthesis often involves coupling reactions, such as the Michael addition of piperidine to α,β-unsaturated esters, yielding high selectivity and purity under optimized conditions .

Properties

CAS No. |

7032-62-4 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl 3-phenyl-3-piperidin-1-ylpropanoate |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)12-14(13-8-4-2-5-9-13)16-10-6-3-7-11-16/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |

InChI Key |

OCCNZNNZMQOPKT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine with Phenyl-Substituted Propanoate Esters

One common route involves the alkylation of piperidine with a suitably activated phenyl-substituted propanoate ester. The key steps are:

- Starting Materials: Methyl 3-bromopropanoate or derivatives bearing a phenyl substituent at the 3-position.

- Nucleophile: Piperidine (piperidin-1-yl) acts as a nucleophile attacking the electrophilic carbon center.

- Conditions: The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of a base like potassium carbonate to facilitate deprotonation and nucleophilic attack.

- Temperature: Elevated temperatures (e.g., 80–120 °C) under inert atmosphere (nitrogen or argon) are common to drive the reaction to completion.

- Workup: After reaction completion, aqueous quenching followed by organic extraction, drying, and purification by column chromatography yields the target compound.

This method is supported by analogous procedures for related compounds, such as methyl 3-(piperidin-1-yl)propanoate, which can be modified by introducing the phenyl group at the 3-position before or after piperidine substitution.

Multi-Step Synthesis via Intermediate Formation

An alternative approach involves multi-step synthesis:

- Step 1: Preparation of methyl 3-phenylpropanoate or a similar intermediate by esterification of 3-phenylpropanoic acid.

- Step 2: Activation of the 3-position for nucleophilic substitution, for example, by converting the alpha position to a good leaving group such as a tosylate or bromide.

- Step 3: Nucleophilic substitution with piperidine to install the piperidin-1-yl group at the 3-position.

- Step 4: Purification and isolation of this compound.

This method allows for greater control over substitution and can improve yields by isolating intermediates.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 3-Phenylpropanoic acid + Methanol + Acid catalyst | High | Formation of methyl 3-phenylpropanoate |

| 2 | Halogenation/Tosylation | Bromine or tosyl chloride, base | Moderate | Activation of 3-position for substitution |

| 3 | Nucleophilic substitution | Piperidine, K2CO3, DMF, 80–120 °C, inert atmosphere | 30–80 | Formation of target compound |

| 4 | Purification | Column chromatography (silica gel) | - | To isolate pure this compound |

Yields vary depending on the purity of reagents, reaction time, and temperature. For example, a related compound, methyl 3-(piperidin-4-yl)propanoate, was synthesized with a 31% yield under similar conditions involving potassium carbonate in DMF at 120 °C for 16 hours.

Alternative Synthetic Routes and Considerations

Catalytic Hydrogenation: Some synthetic routes start from pyridyl derivatives which are then hydrogenated to piperidine analogs. For example, methyl 3-phenyl-2-(piperidin-2-yl)propanoate was obtained by catalytic hydrogenation of methyl 2-(2-pyridyl)-3-arylpropanoate derivatives. This approach might be adapted for the 3-(piperidin-1-yl) derivative.

Use of Protected Piperidine Derivatives: To improve selectivity, protected piperidine derivatives or substituted piperidines can be used, followed by deprotection after substitution.

Solvent and Base Choice: The choice of solvent (DMF, THF, ethanol) and base (potassium carbonate, sodium carbonate) significantly affects reaction rates and yields.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | Methyl 3-phenyl-3-halopropanoate + Piperidine | DMF, K2CO3, 80–120 °C, inert atmosphere | Straightforward, moderate yield | Requires halogenated intermediate |

| Multi-Step Synthesis | 3-Phenylpropanoic acid → ester → activated intermediate → piperidine | Acid catalysis, halogenation, substitution | High purity, flexible | More steps, longer synthesis time |

| Catalytic Hydrogenation Route | Pyridyl derivatives + H2, PtO2 catalyst | Mild temperature, hydrogen atmosphere | High selectivity | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-3-(piperidin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-phenylpropanoic acid or 3-phenyl-3-(piperidin-1-yl)propanone.

Reduction: Formation of 3-phenyl-3-(piperidin-1-yl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that methyl 3-phenyl-3-(piperidin-1-yl)propanoate exhibits significant analgesic and anti-inflammatory effects. The piperidine moiety is often linked to various biological activities, particularly in modulating neurotransmitter systems, which may enhance its therapeutic potential. Studies have shown promising binding affinity to opioid receptors, suggesting its usefulness in pain management.

Synthesis of Novel Pharmaceuticals

The compound serves as an intermediate in synthesizing other complex organic compounds. Its structural features allow for further modifications aimed at enhancing biological activity or specificity for certain targets. This makes it a valuable candidate in drug development processes .

Synthetic Routes

The synthesis of this compound typically involves several steps, including the formation of the ester from corresponding acids and alcohols. Key synthetic routes may vary based on the starting materials and desired yields, but they generally include:

- Formation of the Piperidine Ring : Using piperidine derivatives as starting materials.

- Esterification : Reacting the formed piperidine with propanoic acid derivatives.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the product.

Interaction Studies

Interaction studies have focused on this compound's binding affinity to various receptors and enzymes. Investigations into its interaction with opioid receptors have shown promising results that suggest potential analgesic properties.

Metabolic Pathways

Research exploring metabolic pathways indicates that the compound may undergo biotransformation in the liver, leading to various metabolites that could also possess biological activity. Understanding these pathways is crucial for evaluating the safety and efficacy of potential therapeutic applications.

Recent studies have demonstrated the effectiveness of this compound in various experimental models:

- In Vitro Studies : Investigations into its analgesic properties have shown significant efficacy in reducing pain responses in cellular models.

- In Vivo Studies : Animal models have indicated that this compound may reduce inflammation and pain effectively, supporting its potential use in clinical settings .

Mechanism of Action

The mechanism of action of methyl 3-phenyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Variation in Ester Groups

Key Observations :

- Methyl vs. Ethyl Esters : The methyl ester (100% yield) is synthesized with higher efficiency compared to the ethyl analog (71% yield) due to steric and electronic factors in coupling reactions . Ethyl esters, however, exhibit increased lipophilicity, which may improve membrane permeability in bioactive compounds .

Substituent Position Variations

Key Observations :

Heterocyclic Amine Variations

Key Observations :

Functional Group Modifications

Key Observations :

- Sulfonamide vs. Piperidine : Sulfonamide derivatives (71% yield) are less basic but offer versatile reactivity for constructing sulfonamide-linked pharmaceuticals .

- Boronate Esters : Boron-containing analogs serve as intermediates in cross-coupling reactions, enabling access to aryl-functionalized derivatives .

Biological Activity

Methyl 3-phenyl-3-(piperidin-1-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound is characterized by a propanoate ester structure, which includes a phenyl group and a piperidine ring. This unique structure contributes to its diverse biological effects, including analgesic and anti-inflammatory properties.

The molecular formula of this compound is C16H23NO2, with a molar mass of 247.33 g/mol. Its structure can be described as follows:

- Ester Functional Group : The presence of the ester group allows for hydrolysis and other chemical reactions.

- Piperidine Ring : This moiety is often associated with various biological activities, particularly in modulating neurotransmitter systems.

- Phenyl Group : Enhances the compound's interactions with biological targets due to its aromatic nature.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic properties. Studies have shown that it interacts favorably with opioid receptors, suggesting potential applications in pain management. The piperidine component may enhance its efficacy by influencing neurotransmitter pathways involved in pain perception.

Interaction with Receptors

The compound's interaction with various receptors has been a focal point of research. Notably, investigations into its binding affinity to opioid receptors have demonstrated promising results, indicating that it may serve as an effective analgesic agent. Additionally, studies on its metabolic pathways suggest that it undergoes biotransformation in the liver, leading to metabolites that may also possess biological activity .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique position in medicinal chemistry:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 3-(piperidin-1-yl)propanoate | C9H17NO2 | Analgesic properties | Lacks phenyl group |

| Methyl 3-(1-pyrrolidinyl)propanoate | C9H17NO2 | Potentially similar effects | Contains pyrrolidine instead of piperidine |

| Methyl 4-(piperidin-1-yl)butanoate | C12H23NO2 | Similar analgesic effects | Longer carbon chain |

| N-Methyl-4-piperidone | C6H11NO | Neuroactive properties | Different ring structure |

This table illustrates how this compound stands out due to its specific combination of both phenyl and piperidine functionalities, potentially enhancing its binding affinity to certain biological targets compared to similar compounds.

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of this compound:

- Analgesic Studies : In vivo studies demonstrated that the compound significantly reduced pain responses in animal models, supporting its use as a potential analgesic agent.

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it could inhibit pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.

- Metabolic Pathway Analysis : Research into the metabolic pathways indicated that the compound undergoes liver metabolism, producing active metabolites that may contribute to its overall therapeutic effects .

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 3-phenyl-3-(piperidin-1-yl)propanoate?

Answer:

The compound is typically synthesized via conjugate addition reactions of piperidine derivatives to α,β-unsaturated esters. For example:

- Step 1: React 2-(2-bromoethyl)piperidine with methyl acrylate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the intermediate ester .

- Step 2: Optimize coupling using reagents like HOBt and TBTU for amide bond formation, as demonstrated in analogous piperazine syntheses .

- Characterization: Confirm purity (>95%) via ¹H/¹³C NMR (CDCl₃) and MS analysis .

Basic: What safety protocols are critical during experimental handling?

Answer:

- PPE: Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use P95 respirators for low airborne concentrations or OV/AG/P99 respirators for higher exposure .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation risks .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

- Solvent Selection: Use anhydrous DMF or THF to minimize side reactions .

- Temperature: Maintain 0–5°C during sensitive steps (e.g., bromoethyl-piperidine coupling) to suppress decomposition .

- Catalysis: Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps, though piperidine stability under such conditions requires validation .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Answer:

- Multi-Technique Validation: Cross-verify ¹H NMR (DMSO-d₆) with ¹³C NMR and IR spectra. For example, the ester carbonyl peak should appear at ~170 ppm in ¹³C NMR .

- Comparative Analysis: Compare experimental data with structurally similar compounds (e.g., Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate) .

- Dynamic Effects: Account for rotameric equilibria in piperidine rings, which can split NMR signals. Use variable-temperature NMR to confirm .

Basic: What are the storage and stability recommendations?

Answer:

- Storage: Keep in airtight containers at room temperature , protected from light and moisture .

- Stability: The compound is stable under inert atmospheres (N₂/Ar) but may degrade upon prolonged exposure to humidity or acidic/basic conditions .

Advanced: How can computational modeling predict reactivity or degradation pathways?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps for the ester and piperidine moieties, identifying susceptible sites for nucleophilic attack .

- QSPR Models: Predict logP (partition coefficient) and hydrolytic stability using descriptors like TPSA (Topological Polar Surface Area) and Csp³ fraction from PubChem data .

Advanced: What strategies assess decomposition products under stress conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and varying pH (1–13). Monitor via LC-MS for byproducts like phenylpropanoids or piperidine derivatives .

- Accelerated Stability Testing: Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Basic: What analytical techniques confirm structural integrity?

Answer:

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., methyl esters with nitroaryl substituents) .

- High-Resolution MS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 274.2 for C₁₅H₂₃NO₂) with <2 ppm error .

Advanced: How to address conflicting bioactivity data in SAR studies?

Answer:

- Dose-Response Curves: Repeat assays (n ≥ 3) to rule out variability. For example, inconsistencies in CYP inhibition may arise from enzyme lot differences .

- Metabolite Screening: Use hepatic microsomes to identify active/inactive metabolites that skew activity readings .

Basic: What are the toxicity considerations for in vitro studies?

Answer:

- Acute Toxicity: Limited data exists; assume LD₅₀ < 500 mg/kg (oral, rat) based on piperidine analogs. Use IC₅₀ values to establish safe in vitro concentrations .

- Genotoxicity: Screen for Ames test positivity if the compound contains nitro or aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.